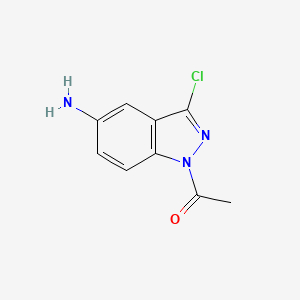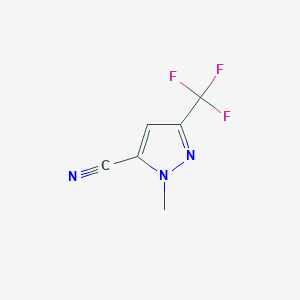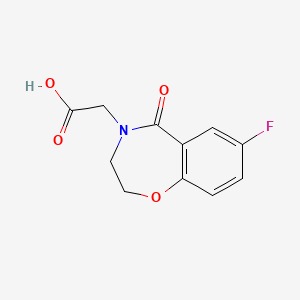
2-(6-Amino-1H-indol-3-yl)acetonitril
Übersicht
Beschreibung
“2-(6-Amino-1h-indol-3-yl)acetonitrile” belongs to the class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound holds immense potential in research, aiding advancements in various fields such as medicine, material sciences, and organic synthesis.
Synthesis Analysis
The synthesis of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been explored in various studies. For instance, Naidu et al. explored the one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative .Molecular Structure Analysis
The molecular structure of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been studied using various spectroscopic techniques . The absorption of this compound in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Amino-1h-indol-3-yl)acetonitrile” have been studied. Both the fluorophores exhibit high fluorescence quantum yield ( Φf = <0.6) and good thermal stability ( Td10 = <300 °C) .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate, einschließlich 2-(6-Amino-1H-indol-3-yl)acetonitril, sind weit verbreitete Bestandteile, die in ausgewählten Alkaloiden vorkommen . Sie spielen eine bedeutende Rolle in der Zellbiologie und haben in den letzten Jahren aufgrund ihres Potenzials zur Behandlung verschiedener Erkrankungen zunehmend Aufmerksamkeit erregt .
Biologisch aktive Verbindungen
Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend Aufmerksamkeit erregt . Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .
Biotechnologische Produktion
Indol ist ein Signalmolekül, das sowohl von Bakterien als auch von Pflanzen produziert wird . Neben seinen natürlichen Funktionen hat Indol auch einen Wert für Geschmacks- und Duftanwendungen, z. B. in der Lebensmittelindustrie oder Parfümerie .
Therapeutisches Potenzial
Indol kann zu verschiedenen halogenierten und oxygenierten Verbindungen derivatisiert werden, die ein vielversprechendes bioaktives Potenzial mit therapeutischem Potenzial zur Behandlung menschlicher Krankheiten besitzen .
Fluorophore
2-(1H-Indol-3-yl)acetonitril-basierte Donor-π-Akzeptor-Fluorophore wurden synthetisiert und auf ihre optischen, thermischen und Elektrolumineszenzeigenschaften untersucht . Diese Fluorophore zeigen eine hohe Fluoreszenzquantenausbeute und gute thermische Stabilität .
Neurotransmitter
2-(1H-Indol-3-yl)ethanamin, eine ähnliche Verbindung zu this compound, kommt in Spuren im Säugetiergehirn vor und wirkt möglicherweise als Neuromodulator oder Neurotransmitter .
Zukünftige Richtungen
The future directions of “2-(6-Amino-1h-indol-3-yl)acetonitrile” research are promising. This compound has been used in the fabrication of OLED devices, showing electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% . This suggests potential applications in the field of organic electronics.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-(6-amino-1h-indol-3-yl)acetonitrile, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(6-Amino-1h-indol-3-yl)acetonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can influence a wide range of biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-(6-amino-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

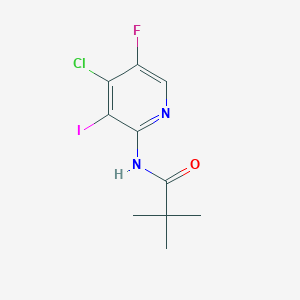
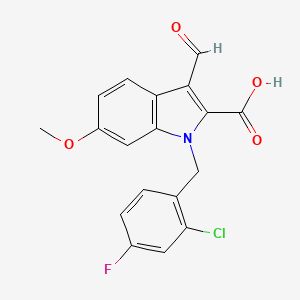

![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)


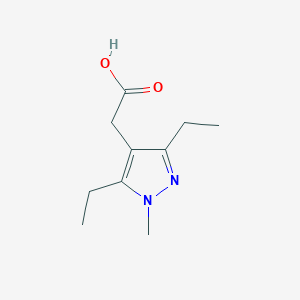
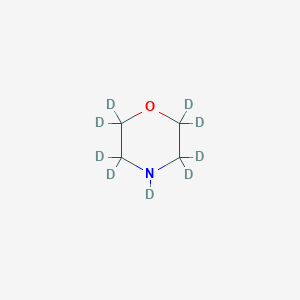

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
